molecular formula C16H16N4O6 B2805557 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 921123-53-7

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Numéro de catalogue: B2805557
Numéro CAS: 921123-53-7
Poids moléculaire: 360.326
Clé InChI: XLZOCCDELVVTGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,4-dimethoxyphenyl substituent and a 2,5-dioxopyrrolidin-1-yl acetamide side chain. The 1,3,4-oxadiazole moiety is known for its electron-withdrawing properties and role in enhancing metabolic stability, while the dimethoxy groups on the phenyl ring may improve solubility and modulate electronic effects.

Propriétés

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O6/c1-24-9-3-4-10(11(7-9)25-2)15-18-19-16(26-15)17-12(21)8-20-13(22)5-6-14(20)23/h3-4,7H,5-6,8H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZOCCDELVVTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the reaction of 2,4-dimethoxybenzohydrazide with acetic anhydride to form the corresponding hydrazide. This intermediate is then cyclized with ethyl chloroacetate in the presence of a base to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 2,5-dioxopyrrolidine-1-yl acetic acid to form the target compound .

Analyse Des Réactions Chimiques

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit tubulin polymerization, which is essential for cell division. The compound binds to the tubulin protein, preventing its assembly into microtubules and thereby disrupting the mitotic process .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Bioactivities Reference
Target Compound : N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide 1,3,4-Oxadiazole 2,4-Dimethoxyphenyl; 2,5-dioxopyrrolidin-1-yl acetamide ~400–450 (estimated) Inferred: Potential enzyme inhibition (LOX, BChE) or anticancer activity
Compound 8t () 1,3,4-Oxadiazole 5-Chloro-2-methylphenyl; sulfanyl-linked indole 428.5 LOX inhibition, α-glucosidase inhibition, BChE inhibition
Compound 2c () 1,3,4-Oxadiazole 3,4-Dimethoxyphenyl; 2,4-dioxothiazolidin-3-yl acetamide 378.4 Anticancer activity (synthesis involving isatin-thiazolidinone hybrids)
Compound 8w () 1,3,4-Oxadiazole 4-Methyl-2-pyridinyl; sulfanyl-linked indole 379 Moderate BChE inhibition
Example 83 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl; chromen-4-one 571.2 Kinase inhibition (inferred from structural class)
Compound in Azo-linked phenyl 2,5-Dioxopyrrolidin-1-yl ethylacetamide; nitro group 452.5 Inferred: Dye or pharmaceutical applications (azo group)

Key Observations:

Core Heterocycle Variations :

  • The target compound and analogs share the 1,3,4-oxadiazole core, which is absent in ’s pyrazolo-pyrimidine and ’s azo-linked structures. The oxadiazole ring enhances metabolic stability and electron-withdrawing effects, critical for binding enzyme active sites .
  • ’s pyrazolo-pyrimidine core suggests divergent biological targets (e.g., kinase inhibition), highlighting the impact of heterocycle choice on activity .

Substituent Effects :

  • Phenyl Ring Modifications : The target’s 2,4-dimethoxyphenyl group contrasts with ’s chloro (8t), ethoxy (8u), and nitro (8v) substituents. Methoxy groups enhance solubility and π-π stacking compared to electron-withdrawing groups like nitro or chloro .
  • Side Chain Diversity : The target’s 2,5-dioxopyrrolidin-1-yl acetamide differs from ’s sulfanyl-linked indoles and ’s thiazolidinedione. Pyrrolidine-2,5-dione may improve hydrogen-bonding capacity compared to thiazolidinedione’s sulfur-based interactions .

Biological Activity Trends: compounds with sulfanyl-indole side chains show broad enzyme inhibition (LOX, BChE), suggesting the target’s pyrrolidine dione could similarly modulate enzyme interactions .

Synthetic Pathways: The target compound’s synthesis likely involves amide coupling between 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine and 2-(2,5-dioxopyrrolidin-1-yl)acetic acid, contrasting with ’s sulfanyl linkages and ’s isatin-thiazolidinone condensations .

Q & A

What are the key synthetic routes and critical reaction conditions for synthesizing N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Intermediate Preparation : Formation of the 1,3,4-oxadiazole ring via cyclization of acyl hydrazides with phosphorus oxychloride or other dehydrating agents .
  • Coupling Reactions : The oxadiazole intermediate is coupled with the pyrrolidine-dione moiety using alkylating agents (e.g., bromoacetamide derivatives) under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like DMF or DMSO .
  • Optimization : Temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd/C for cross-coupling) significantly impact yield. Continuous flow systems may enhance reproducibility for scale-up .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and substituent positions. Key signals include aromatic protons (~6.5–7.5 ppm) and acetamide carbonyls (~168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities via fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves stereoisomers if present .

How can researchers optimize coupling reactions to improve synthetic yields?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency between heterocycles and acetamide groups .
  • Temperature Control : Gradual heating (e.g., 70°C for 12 hours) minimizes side reactions like hydrolysis of the oxadiazole ring .
  • Workflow : Use in situ monitoring (e.g., TLC or inline IR) to track reaction progress and adjust stoichiometry dynamically .

How should researchers address discrepancies in reported biological activity data for this compound?

Answer:

  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structural Confirmation : Re-analyze batches via NMR to rule out impurities or tautomeric forms (e.g., oxadiazole vs. thiadiazole byproducts) .
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) to identify activity trends across studies .

What are the chemical stability profiles of this compound under varying storage conditions?

Answer:

  • Oxidation : The oxadiazole ring is stable under inert atmospheres but may degrade in the presence of strong oxidizers (e.g., H₂O₂), forming carboxylic acids .
  • Hydrolysis : Susceptible to acidic or basic conditions (pH <3 or >10), leading to cleavage of the acetamide bond. Store in anhydrous environments at 4°C .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the dimethoxyphenyl group .

How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Answer:

  • Core Modifications : Synthesize analogs with substituted oxadiazoles (e.g., 1,2,4-thiadiazole) or modified pyrrolidine-dione rings to assess enzyme inhibition (e.g., HDAC or kinase targets) .
  • Biological Screening : Use panel-based assays (e.g., NCI-60 for anticancer activity) coupled with molecular docking to prioritize lead compounds .
  • Pharmacokinetics : Evaluate metabolic stability in microsomal assays and permeability via Caco-2 cell models .

What strategies resolve contradictions in spectral data interpretation for structurally similar analogs?

Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals (e.g., dihydropyridine vs. oxadiazole protons) .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace ambiguous carbonyl or nitrogen positions in complex spectra .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .

How to design bioassays to evaluate its mechanism of action in disease models?

Answer:

  • Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify binding partners .
  • Pathway Analysis : Profile transcriptomic changes via RNA-seq in treated cells (e.g., apoptosis-related genes like BAX/BCL-2) .
  • In Vivo Models : Test efficacy in xenograft mice with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and response .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.